An In-depth Technical Guide on the Chemical Properties of 4-bromo-6(5H)-phenanthridinone
An In-depth Technical Guide on the Chemical Properties of 4-bromo-6(5H)-phenanthridinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6(5H)-Phenanthridinone and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry. The core structure is a key pharmacophore found in various biologically active alkaloids.[1] This technical guide focuses specifically on the chemical properties, synthesis, and potential biological relevance of 4-bromo-6(5H)-phenanthridinone, a halogenated derivative with potential applications in drug discovery and development. The phenanthridinone scaffold is notably associated with the inhibition of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for cellular processes like DNA repair and apoptosis.[1][2]
Chemical Properties
Detailed experimental data for 4-bromo-6(5H)-phenanthridinone is not widely available in public literature. However, based on the known properties of the parent compound, 6(5H)-phenanthridinone, and general principles of organic chemistry, we can infer some of its characteristics. The introduction of a bromine atom at the 4-position is expected to influence the molecule's polarity, solubility, and electronic properties, which in turn may affect its biological activity.
Table 1: Physicochemical Properties of 6(5H)-Phenanthridinone (Parent Compound)
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NO | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Melting Point | 290-292 °C | [3] |
| Boiling Point | 435 °C (Predicted) | [4] |
| Solubility | Soluble in DMSO (5 mg/ml); Insoluble in water. | [5] |
| Appearance | White to light yellow to light orange powder to crystal. | [4] |
| λmax | 338 nm (in Ethanol) | [4][5] |
For 4-bromo-6(5H)-phenanthridinone , the molecular formula would be C₁₃H₈BrNO, and the molecular weight would be approximately 274.12 g/mol . The melting point and solubility would likely differ from the parent compound due to the presence of the bromine atom.
Synthesis
The synthesis of phenanthridinone derivatives can be achieved through various methods, including intramolecular C-H arylation, palladium-catalyzed annulation, and Ullmann cross-coupling reactions.[6][7][8] A common strategy involves the cyclization of N-substituted 2-halobenzamides.[2]
Experimental Protocol: General Synthesis of Phenanthridinones via Palladium-Catalyzed Annulation
A plausible synthetic route to 4-bromo-6(5H)-phenanthridinone would involve the palladium-catalyzed annulation of a suitably substituted 2-bromobenzamide and a brominated benzoic acid derivative. The following is a general procedure adapted from the literature for the synthesis of phenanthridinone scaffolds.[9]
Materials:
-
Substituted 2-bromobenzamide
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Substituted o-bromobenzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the 2-bromobenzamide (1.0 equiv), o-bromobenzoic acid (1.5 equiv), Cs₂CO₃ (1.0 equiv), PPh₃ (0.2 equiv), and Pd(OAc)₂ (0.1 equiv).
-
Add DMF to the reaction mixture.
-
Stir the reaction mixture at 120 °C in an oil bath for approximately 10 hours.
-
After cooling, concentrate the resulting mixture.
-
Take up the residue in ethyl acetate.
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Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenanthridinone derivative.[9]
To synthesize 4-bromo-6(5H)-phenanthridinone, one would likely start with 2-amino-biphenyl, which can be brominated and then converted to the corresponding benzamide for subsequent cyclization.
Workflow for a Potential Synthesis of 4-bromo-6(5H)-phenanthridinone
Spectral Data
Table 2: Predicted Spectral Data for 4-bromo-6(5H)-phenanthridinone
| Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear in the downfield region (typically δ 7-9 ppm). The number of signals and their splitting patterns would be consistent with a substituted phenanthridinone structure. The proton ortho to the bromine atom may show a downfield shift. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-150 ppm range. The carbonyl carbon would appear significantly downfield (around δ 160-170 ppm). The carbon attached to the bromine atom would be influenced by the halogen's electronic effects. |
| IR Spectroscopy | Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-Br stretching (in the fingerprint region). |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. |
Biological Activity and Drug Development Potential
The phenanthridinone scaffold is a well-established pharmacophore for targeting DNA repair enzymes, particularly Poly(ADP-ribose) polymerase (PARP).[1][2] PARP inhibitors have emerged as a promising class of anticancer agents, especially for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.
PARP Inhibition Signaling Pathway
The mechanism of action of PARP inhibitors involves blocking the repair of single-strand DNA breaks (SSBs). When these unrepaired SSBs are encountered during DNA replication, they are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, these DSBs cannot be efficiently repaired, leading to cell death.
The introduction of a bromine atom at the 4-position of the phenanthridinone core could modulate its binding affinity and selectivity for different PARP isoforms. Furthermore, phenanthridinone derivatives have also been investigated as inhibitors of BET bromodomains, which are involved in the regulation of gene expression and are attractive targets in cancer therapy.[10] The 4-bromo substitution could potentially enhance this activity as well.
Conclusion
4-bromo-6(5H)-phenanthridinone is a derivative of a privileged scaffold in medicinal chemistry with significant potential for the development of novel therapeutics, particularly in the area of oncology. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its inferred chemical properties, potential synthetic routes, and likely biological targets based on the extensive research on the parent phenanthridinone core. Further research is warranted to fully characterize 4-bromo-6(5H)-phenanthridinone and evaluate its efficacy as a potential drug candidate.
References
- 1. 6(5H)-Phenanthridinone | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-(5H)-Phenanthridinone technical grade | 1015-89-0 [sigmaaldrich.com]
- 4. 6(5H)-Phenanthridone | 1015-89-0 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel phenanthridin-6(5H)-one derivatives as potent and selective BET bromodomain inhibitors: Rational design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
